N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide - 1251629-19-2

N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Catalog Number: EVT-2811138
CAS Number: 1251629-19-2
Molecular Formula: C25H24N4O3
Molecular Weight: 428.492
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Meth­yl 3-(dimethyl­amino)-2-(2-{2-(dimethyl­amino)-1-[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]vinylox­y}phen­yl)acrylate

Compound Description: This compound is synthesized through the reaction of meth­yl 2-{[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]meth­oxy}phenyl ­acetate and N,N-dimethyl­formamide dimeth­yl acetal. [] It features intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π interactions in its crystal structure. []

1-Acetyl-3,3-bis­[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]-1H-indolin-2(3H)-one

Compound Description: This compound displays a planar indanone ring system with an acetyl group attached to the nitrogen at position 5. [] Its structure exhibits intramolecular C—H N and C—H O hydrogen bonds, further stabilized by intermolecular C—H O and C—H N hydrogen bonds in the crystal structure. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective five-lipoxygenase activating protein (FLAP) inhibitor. [, ] It shows excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM). [] It also exhibits a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicting low human clearance and low risk for drug-drug interactions. [] In a murine ex vivo whole blood study, BI 665915 demonstrated a linear dose-exposure relationship and a dose-dependent inhibition of LTB4 production. []

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

Compound Description: This compound is synthesized through a multi-step process involving the condensation of 2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide with aromatic aldehydes followed by cyclocondensation with chloroacetyl chloride. [, ] It has been evaluated for its antibacterial and antifungal activities. [, ]

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound is prepared through a multi-step process involving the reaction of benzoyl hydrazide and 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, followed by recrystallization and silica gel column chromatography purification. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This series of compounds, including specific examples like 1-benzyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, 2-[5-methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides, and 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, were synthesized and tested for antimicrobial activity. [] These compounds were obtained through a series of reactions including a 1,1’-carbonyldiimidazole promoted interaction, cyclization, hydrolysis, and alkylation steps. [] While the first two types of compounds showed no antimicrobial activity, the 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrated activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides

Compound Description: These two series of compounds were synthesized from 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, respectively, reacting them with N-aryl-2-chloroacetamides. [] Both series were evaluated for antimicrobial activity against bacteria, mold, and yeast. []

2-Thioxothiazole Derivatives (5a-c)

Compound Description: These derivatives were synthesized by reacting a mixture of compounds 1a-c, CS2/KOH, and 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (3). [] One of these derivatives, 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-2H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide (5c), was further reacted to produce various heterocyclic compounds like 4-oxo-4,5-dihydrothiazole 6, 2-oxo-1,2-dihydropyridine 10, 2-oxo-2H-pyran 15, 2,4-diaminothiophene 19, pyrazolo[5,1-c][1,2,4]triazines 22, and arylhydrazones 25. []

Compound Description: These compounds were synthesized from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and its corresponding carboxamide. [] The synthesis involved a multi-step process that includes conversion to carboxamidoxime followed by reaction with various acid chlorides to obtain the final products. [] These compounds were synthesized for their potential hypertensive activity. []

5′-Substituted 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines (7)

Compound Description: These compounds were used as starting materials for the synthesis of various heterocyclic compounds. Reduction with NaBH4 led to the formation of the corresponding tetrahydroisoquinolines, which could be further isomerized to pyrazolo[5,1-a]isoquinolines. [] Additionally, catalytic hydrogenation in the presence of hydrogen chloride resulted in the formation of 4-substituted pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides. []

α-lmidazolformylarylhydrazine (2) and α-[1,2,4]triazolformylarylhydrazine (3)

Compound Description: These compounds were synthesized through the nucleophilic substitution reaction of α-chloroformylarylhydrazine hydrochloride with imidazole and 1,2,4-triazole, respectively. [] Further reactions with various acylating agents led to the formation of a series of heterocyclic compounds, including 2-aryl-4-(2-aryl-4-vinyl-semicarbazide-4-yl)-2,4-dihydro-[1,2,4]-triazol-3-one, 5-substituted-3-aryl-3H-[1,3,4]oxadiazol-2-one, and 2,2'-diaryl-2H,2'H-[4,4']bi[[1,2,4]-triazolyl]-3,3'-dione. []

3-(5-amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one (2a-d)

Compound Description: This compound series, synthesized from 3-formyl-4-hydroxycoumarin through a multi-step process, served as a key intermediate in the synthesis of various heterocyclic compounds, including oxadiazolo[1,3,5]triazine, 1,2,4-triazolo and thiadiazolo[1,3,4]oxadiazole derivatives. [] These derivatives were evaluated for their antibacterial activity. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: This compound was identified as a potential inhibitor of InhA, an enzyme involved in the synthesis of mycolic acid, crucial for Mycobacterium tuberculosis viability. [] It demonstrated promising anti-TB properties in silico, exhibiting good binding affinity to InhA and favorable pharmacokinetic properties. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

Compound Description: This series of compounds was synthesized to evaluate their antibacterial activity. [] Specifically, compound 8g, bearing a 2-methylphenyl group, showed promising activity against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral activity against HIV-1. [] It selectively blocks the binding of chemokine 125I-MIP-1α (CCL3, LD78), while having minimal effect on 125I-RANTES (CCL5) binding, highlighting its unique pharmacological profile. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound demonstrates antiviral activity by targeting the HIV-1 matrix (MA) protein. [] It directly interacts with MA, competing with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) for binding and inhibiting HIV-1 replication. [] Mutations within the PI(4,5)P2 binding site of MA reduce the antiviral effect of compound 7, further supporting its mechanism of action. [] Compound 7 exhibits broad neutralizing activity against group M HIV-1 isolates. []

Compound Description: This series of anthranilic diamides analogs were synthesized and their insecticidal activity against Plutella xylostella and Spodoptera exigua was evaluated. [] Among them, compound 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6) displayed significant larvicidal activities. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (peptidomimetic 27)

Compound Description: This peptidomimetic was identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus. [] This enzyme is involved in pyrimidine synthesis, a crucial metabolic pathway for the bacteria. [] The compound exhibits promising potential as a novel therapeutic target for Campylobacter infections. []

N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1)

Compound Description: This compound is the most potent and selective non-covalent inhibitor of the β1i subunit of the immunoproteasome, with Ki values in the low/submicromolar ranges. [] It exhibits promising potential for treating autoimmune, inflammatory diseases, and hematologic malignancies. []

Compound Description: These two sets of 1,3,4-oxadiazoles were designed, synthesized, and evaluated for their in vitro antibacterial activity against various Gram-positive, Gram-negative, and fungal strains. [] Several compounds within these sets, including 4‐methyl‐2‐{[5‐({[2‐(trifluoromethyl)phenyl]methyl}sulfanyl)‐1,3,4‐oxadiazol‐2‐yl]methyl}phthalazin‐1(2H)‐one (3c), 4‐methyl‐2‐[(5‐{[(4‐nitrophenyl)methyl]sulfanyl}‐1,3,4‐oxadiazol‐2‐yl)methyl]phthalazin‐1(2H)‐one (3d), N‐(4‐{(2E)‐3‐[2‐(dimethylamino)phenyl]prop‐2‐enoyl}phenyl)‐2‐({5‐[(4‐methyl‐1‐oxophthalazin‐2(1H)‐yl)methyl]‐1,3,4‐oxadiazol‐2‐yl}sulfanyl)acetamide (5d), and N‐{4‐[(2E)‐3‐(3‐hydroxy‐4‐methoxyphenyl)prop‐2‐enoyl]phenyl}‐2‐({5‐[(4‐methyl‐1‐oxophthalazin‐2(1H)‐yl)methyl]‐1,3,4‐oxadiazol‐2‐yl}sulfanyl)acetamide (5e) displayed notable antibacterial potency. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: This compound serves as a key intermediate for the synthesis of various derivatives including Schiff's bases, hydrazides, thiosemicarbazides, pyrazole, oxadiazole and triazole derivatives. [] These derivatives have been explored for their potential biological activities. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound is a GPR17 agonist that exhibits synergistic anti-tumor effects when combined with (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) in glioblastoma (GBM) cell lines. [] The combination effectively inhibits cell proliferation, migration, invasion, and clonogenicity, inducing apoptosis through the intrinsic pathway. []

N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1)

Compound Description: This macrocyclic compound, synthesized from isophthalic dihydrazide, was tested for antibacterial and antioxidant activity. [] It exhibited significant antibacterial activity against several bacterial strains and showed promising antioxidant properties. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) methyl]phenyl}-2-hydroxy-benzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of the type 5 metabotropic glutamate (mGlu5) receptor. [] While not directly eliciting a calcium response on its own, it can increase the frequency of calcium oscillations induced by glutamate or quisqualate. []

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide (47)

Compound Description: This compound emerged from the optimization of a series of 1,3,4-benzotriazepine-based cholecystokinin 2 (CCK2) receptor antagonists. [] It exhibits nanomolar affinity for human CCK2 receptors with high selectivity over CCK1 receptors and potent inhibition of pentagastrin-stimulated gastric acid secretion in vivo. []

N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides

Compound Description: This series of compounds represents novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. [] They were designed based on the molecular similarity between ACC inhibitors and PPAR agonists. []

Properties

CAS Number

1251629-19-2

Product Name

N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

InChI

InChI=1S/C25H24N4O3/c1-15-12-17(3)22(18(4)13-15)26-21(30)14-29-11-7-10-20(25(29)31)24-27-23(28-32-24)19-9-6-5-8-16(19)2/h5-13H,14H2,1-4H3,(H,26,30)

InChI Key

LDZUWOPRKFOZMF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.